(+)-Myristinin D
Description
Contextual Significance in Natural Product Chemistry
(+)-Myristinin D belongs to a class of compounds known as flavans, which are characterized by a specific three-ring structure. It was first isolated from the fruits of Myristica cinnamomea and has since been identified in other plants of the Myristicaceae family, such as Knema elegans. nih.govacs.orgjapsonline.com The significance of this compound and its related compounds, the myristinins, lies in their unusual and complex chemical structures. nih.gov Notably, some myristinins exist as atropisomers, which are stereoisomers arising from hindered rotation around a single bond. acs.org This structural complexity presents a considerable challenge and opportunity for synthetic chemists.
The myristinin family, including this compound, is part of a broader group of flavonoids that are widely distributed in the plant kingdom and are known for a variety of biological activities. ontosight.airesearchgate.net Research into these compounds contributes to a deeper understanding of the chemical diversity of natural products and their potential as leads for drug discovery.
Overview of Research Trajectories on this compound
Research on this compound has primarily followed two main trajectories: the investigation of its biological activities and the development of methods for its total synthesis. The initial discovery and isolation of this compound were driven by bioassay-guided fractionation, a common strategy in natural product research to identify biologically active compounds. nih.govacs.orgnih.gov
Subsequent research has focused on elucidating the specific biological targets of this compound and understanding the mechanisms behind its activity. nih.govacs.orgnih.gov Concurrently, the chemical synthesis of this compound and other myristinins has been a significant area of research. rsc.orgresearchgate.net The development of synthetic routes is crucial for several reasons: it confirms the proposed structure of the natural product, allows for the production of larger quantities for further biological testing, and enables the creation of analogues with potentially improved properties. The first total synthesis of myristinins D, E, and F was achieved through a cascade sequence involving the iterative generation of o-quinone methides. rsc.orgresearchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C36H38O7 |
|---|---|
Molecular Weight |
582.7 g/mol |
IUPAC Name |
9-phenyl-1-[2,4,6-trihydroxy-3-[(2S,4R)-7-hydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]phenyl]nonan-1-one |
InChI |
InChI=1S/C36H38O7/c37-25-16-14-24(15-17-25)32-21-28(27-19-18-26(38)20-33(27)43-32)34-30(40)22-31(41)35(36(34)42)29(39)13-9-4-2-1-3-6-10-23-11-7-5-8-12-23/h5,7-8,11-12,14-20,22,28,32,37-38,40-42H,1-4,6,9-10,13,21H2/t28-,32+/m1/s1 |
InChI Key |
NWJOIWGNEIDTTG-NSJVFKKDSA-N |
SMILES |
C1C(C2=C(C=C(C=C2)O)OC1C3=CC=C(C=C3)O)C4=C(C(=C(C=C4O)O)C(=O)CCCCCCCCC5=CC=CC=C5)O |
Isomeric SMILES |
C1[C@H](C2=C(C=C(C=C2)O)O[C@@H]1C3=CC=C(C=C3)O)C4=C(C(=C(C=C4O)O)C(=O)CCCCCCCCC5=CC=CC=C5)O |
Canonical SMILES |
C1C(C2=C(C=C(C=C2)O)OC1C3=CC=C(C=C3)O)C4=C(C(=C(C=C4O)O)C(=O)CCCCCCCCC5=CC=CC=C5)O |
Synonyms |
myristinin D |
Origin of Product |
United States |
Isolation and Structural Elucidation Methodologies of + Myristinin D
Natural Occurrence and Botanical Sources
(+)-Myristinin D has been identified as a constituent of several plant species within the Myristicaceae family. japsonline.comresearchgate.net This family of flowering plants is found in tropical regions across the globe. japsonline.com The compound is one of several related flavans, known as myristinins, isolated from these plants. japsonline.comacs.org
Initial isolation of myristinin D, along with its isomers, was from the fruits of Myristica cinnamomea. acs.org Subsequent phytochemical studies have confirmed its presence in other related species. These botanical sources are crucial for obtaining the natural product for structural and biological studies.
Table 1: Botanical Sources of this compound
| Botanical Name | Family | Plant Part | Reference(s) |
| Myristica cinnamomea | Myristicaceae | Fruits, Seeds, Bark | japsonline.comresearchgate.netacs.orgresearchgate.net |
| Knema elegans | Myristicaceae | Leaves, Twigs | researchgate.netneist.res.innih.gov |
| Knema glauca | Myristicaceae | Fruits, Leaves, Stem Bark | researchgate.netresearchgate.net |
| Horsfieldia motleyi | Myristicaceae | Fruits, Pericarps | japsonline.comresearchgate.netresearchgate.net |
Advanced Extraction and Fractionation Techniques for Flavanoids
The isolation of this compound from its natural sources begins with the extraction of plant material, followed by fractionation to separate compounds based on their physicochemical properties. These processes are fundamental to obtaining a purified sample for structural analysis. uoa.grresearchgate.netd-nb.info
The general procedure involves the following steps:
Extraction : Dried and ground plant material, such as the fruits or bark, is typically extracted with organic solvents. atlantis-press.comresearchgate.net Methanol (B129727) is a common solvent used for initial extraction due to its ability to dissolve a wide range of polar and non-polar compounds, including flavonoids. atlantis-press.comscielo.brphytojournal.com Dichloromethane has also been used effectively for the extraction of myristinins. acs.org
Fractionation : The crude extract, which is a complex mixture of metabolites, is then subjected to liquid-liquid partitioning. This technique separates compounds based on their differential solubility in immiscible solvents. A common scheme involves partitioning a methanol extract against solvents of increasing polarity, such as n-hexane and ethyl acetate (B1210297). atlantis-press.comtjnpr.org This process enriches the fractions with compounds of similar polarity. For instance, flavonoids like myristinin D are often concentrated in the ethyl acetate fraction. atlantis-press.comtjnpr.org
Chromatographic Separation Strategies and Purification Protocols
Following initial extraction and fractionation, chromatographic techniques are essential for the purification of this compound from the enriched fractions. semanticscholar.org These methods separate molecules based on their differential interactions with a stationary phase and a mobile phase. jabonline.inucl.ac.uk
Column Chromatography : The primary method for separating the components of the crude fractions is column chromatography over a solid support like silica (B1680970) gel. scielo.br The separation is achieved by eluting the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol). scielo.br Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing the target compound.
High-Performance Liquid Chromatography (HPLC) : For final purification, High-Performance Liquid Chromatography (HPLC) is often employed. ucl.ac.uk Reverse-phase HPLC, using a C18 column, is a powerful technique for separating closely related flavonoids. phytojournal.comjabonline.in A typical mobile phase consists of a gradient system of water (often with a small percentage of formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. phytojournal.comjabonline.in The use of preparative or semi-preparative HPLC allows for the isolation of this compound in high purity. scielo.br
Determination of Relative and Absolute Stereochemistry via Spectroscopic and Diffraction Methods
Once a pure sample of this compound is obtained, its chemical structure, including its stereochemistry, is determined using a suite of spectroscopic and analytical methods. researchgate.netresearchgate.net
Spectroscopic Analysis :
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) experiments are the cornerstone for elucidating the planar structure and relative stereochemistry of the molecule. acs.orgresearchgate.netpitt.edu These techniques provide detailed information about the carbon-hydrogen framework and the connectivity between atoms. For example, ¹H and ¹³C NMR data for myristinin D have been reported in deuterated chloroform (B151607) (CDCl₃). acs.orghmdb.ca The coupling constants observed in the ¹H NMR spectrum help to establish the relative configuration of the stereocenters on the flavan (B184786) ring.
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, allowing for the confirmation of its molecular formula. jabonline.inresearchgate.net
Circular Dichroism (CD) Spectroscopy : To determine the absolute configuration of chiral centers, electronic circular dichroism (ECD) is a key technique. researchgate.net The experimental CD spectrum of the isolated natural product is compared with theoretically calculated spectra or with the spectra of related compounds of known absolute stereochemistry. researchgate.netnsf.gov This comparison allows for the unambiguous assignment of the (R) or (S) configuration at each stereocenter.
Diffraction Methods :
X-ray Crystallography : When a suitable single crystal of the compound can be grown, single-crystal X-ray diffraction provides the most definitive determination of both the relative and absolute stereochemistry of a molecule. acs.orgnih.govusm.edu The diffraction pattern of X-rays passing through the crystal allows for the creation of a three-dimensional electron density map, from which the precise position of each atom in the molecule can be determined. nsf.govacs.org This method has been used to confirm the structure of related flavonoid compounds. acs.orgnih.gov
The combination of these powerful analytical techniques has enabled the complete structural elucidation of this compound, confirming it as a trans-flavan. acs.org
Proposed Biosynthetic Pathways and Key Precursors
The biosynthetic route to this compound is proposed to be a multi-step cascade process that builds upon common flavonoid and phenylpropanoid precursors. acs.org This biomimetic-inspired pathway is centered around the formation and subsequent reaction of a highly reactive ortho-quinone methide (o-QM) intermediate. rsc.orgmdpi.com
The proposed sequence is initiated by the condensation of a phenol (B47542) and an aldehyde, mediated by cellular catalysts, to form a benzylic alcohol precursor which then eliminates water to generate the key electrophilic o-QM. acs.orgmdpi.com The pathway is then hypothesized to proceed via a cascade of reactions:
Hetero-Diels-Alder Reaction : The in-situ generated o-QM intermediate undergoes a [4+2] cycloaddition with a styrene (B11656) derivative. This reaction forms the core chroman scaffold of the myristinin structure. rsc.orgrsc.org
Intermolecular Michael Addition : The initial cycloadduct is then attacked by a phenolic nucleophile, such as an acyl-substituted triphenol, in a Michael-type conjugate addition. This step appends the second aryl group at the C-4 position, a defining feature of the neoflavan (B1229433) structure of myristinins. rsc.org
This cascade approach, involving the iterative generation of o-QMs, represents an efficient strategy for the rapid assembly of the complex myristinin framework. rsc.orgrsc.org The core building blocks, or precursors, for this pathway are derived from primary metabolism, likely the shikimate and polyketide pathways, which provide the necessary substituted phenols and cinnamaldehyde-derived styrenes. researchgate.net
Table 1: Key Precursors and Intermediates in the Proposed Biosynthesis of this compound This table is based on proposed biosynthetic schemes and biomimetic synthesis data.
| Compound Type | Role in Pathway | Plausible Origin |
| Substituted Phenol | Forms the A-ring of the flavan nucleus | Shikimate/Polyketide Pathway |
| Substituted Cinnamaldehyde | Forms the C-ring and the B-ring substituent | Phenylpropanoid Pathway |
| ortho-Quinone Methide (o-QM) | Key reactive electrophilic intermediate | Formed from condensation of phenol and aldehyde precursors |
| Acyl-substituted Triphenol | Nucleophile for the final addition step | Polyketide Pathway |
Enzymatic Characterization and Mechanistic Elucidation of Biosynthetic Steps
While the complete enzymatic machinery for this compound biosynthesis has not been fully elucidated, the proposed chemical transformations imply the involvement of several specific classes of enzymes. The reactions are unlikely to occur spontaneously and require enzymatic catalysis to ensure efficiency and stereochemical control.
o-Quinone Methide Formation : The generation of the o-QM intermediate from phenolic and aldehydic precursors likely involves enzymes such as dehydratases or other condensing enzymes that facilitate the removal of a water molecule from a benzylic alcohol intermediate.
[4+2] Cycloaddition : The formation of the chroman ring via a hetero-Diels-Alder reaction is a key bond-forming step. In nature, such transformations are often catalyzed by Diels-Alderases or cyclases . These enzymes provide a chiral pocket that controls the facial selectivity and stereochemical outcome of the cycloaddition, leading to the specific enantiomer observed in the natural product.
Michael Addition : The final carbon-carbon bond formation, where a phenolic compound attacks the chroman intermediate, is a conjugate addition. This step is likely catalyzed by a synthase or transferase that activates the nucleophile and positions it correctly for attack on the electrophilic intermediate generated after the initial cycloaddition.
Table 2: Putative Enzymatic Steps in this compound Biosynthesis
| Proposed Biosynthetic Step | Reaction Type | Putative Enzyme Class | Function |
| Precursor Condensation & Dehydration | Condensation / Elimination | Dehydratase / Condensing Enzyme | Generates the key ortho-quinone methide intermediate |
| Chroman Ring Formation | [4+2] Hetero-Diels-Alder Cycloaddition | Diels-Alderase / Cyclase | Catalyzes C-C and C-O bond formation to create the core heterocyclic ring with stereocontrol |
| Aryl Group Attachment | Intermolecular Michael Addition | Synthase / Transferase | Catalyzes the addition of the second aryl moiety at the C-4 position |
Isotopic Labeling and Tracer Techniques for Pathway Delineation
Isotopic labeling is a definitive technique used to trace the flow of atoms from basic precursors into complex final products, thereby validating a proposed biosynthetic pathway. researchgate.netslideshare.net This method involves feeding a plant or cell culture with a precursor molecule that has been enriched with a stable or radioactive isotope (e.g., ¹³C, ²H, ¹⁸O) at a specific position. researchgate.netmdpi.com
To delineate the pathway of this compound, one would introduce isotopically labeled precursors, such as ¹³C-labeled phenylalanine (a precursor to styrenes and cinnamaldehydes) or ¹³C-labeled acetate (a precursor to polyketide-derived phenols), to the producing organism (e.g., Knema elegans). nih.govmdpi.com After a period of growth, the this compound would be isolated, and the location of the isotopic labels within its structure would be determined using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). nih.gov The observed labeling pattern provides direct evidence of which precursors were used and how their atoms were incorporated to assemble the final molecule, confirming or refuting the proposed biosynthetic connections. nih.gov
Table 3: Hypothetical Isotopic Labeling Scheme for Validating the Myristinin D Pathway This table illustrates a theoretical experiment as specific labeling studies on this compound are not yet published.
| Labeled Precursor Fed | Analytical Technique | Expected Outcome for Validation |
| [1-¹³C]-Phenylalanine | ¹³C-NMR Spectroscopy | Enrichment observed at the benzylic carbon (C2) or the styrenyl carbon of the B-ring, depending on the exact route from phenylalanine. |
| [Ring-¹³C₆]-Phenylalanine | ¹³C-NMR Spectroscopy | Enrichment observed across all six carbons of the B-ring attached at C2. |
| [1-¹³C]-Acetate | ¹³C-NMR Spectroscopy | Enrichment observed in a pattern consistent with polyketide assembly for the A-ring and the C4-aryl substituent. |
| H₂¹⁸O | High-Resolution MS | Incorporation of ¹⁸O into the heterocyclic oxygen atom of the chroman ring would provide insight into the cyclization mechanism. |
Genetic Approaches to Biosynthesis Pathway Discovery and Engineering
Modern 'omics' technologies provide powerful tools for discovering the genes and enzymes responsible for natural product biosynthesis. nih.govnih.gov These genetic approaches can bypass the challenging traditional methods of enzyme purification.
Transcriptome Analysis : By sequencing the messenger RNA (mRNA) from plant tissues that actively produce this compound and comparing it to non-producing tissues, researchers can identify genes that are highly expressed only when the compound is being made. nih.gov These co-expressed genes become strong candidates for encoding the biosynthetic enzymes.
Genome Mining for Biosynthetic Gene Clusters (BGCs) : In many organisms, the genes for a single biosynthetic pathway are physically clustered together on the chromosome, forming a biosynthetic gene cluster (BGC). nih.gov By sequencing the genome of the producing plant, bioinformatic algorithms can search for and identify putative BGCs that contain genes for the expected enzyme classes (e.g., cyclases, transferases).
Heterologous Expression and Pathway Engineering : Once candidate genes are identified, they can be inserted into a robust, fast-growing host organism like yeast (Saccharomyces cerevisiae) or the bacterium Escherichia coli. nih.govd-nb.info If the correct set of genes is chosen, this "heterologous host" will produce this compound, confirming the function of the genes. This system also enables pathway engineering, where scientists can modify the enzymes or introduce new ones to create novel myristinin analogs not found in nature. nih.gov
Table 4: Framework for Genetic Discovery and Engineering of the this compound Pathway
| Step | Methodology | Objective |
| 1. Gene Discovery | Comparative Transcriptomics (RNA-Seq) | Identify a set of candidate genes that are co-expressed in myristinin-producing plant tissues. |
| 2. Pathway Identification | Genome Sequencing & Bioinformatic Analysis (e.g., antiSMASH) | Locate a putative Biosynthetic Gene Cluster (BGC) containing the candidate genes. |
| 3. Functional Validation | Heterologous Expression of the BGC in a host (e.g., Yeast) | Reconstitute the pathway to produce this compound, confirming gene function. |
| 4. Pathway Engineering | Site-directed Mutagenesis, Enzyme Swapping | Modify the validated pathway to produce novel myristinin derivatives with potentially enhanced properties. |
Total Synthesis of + Myristinin D
The complex structure of (+)-Myristinin D has made its total synthesis a challenging endeavor for organic chemists. The first successful total synthesis of this compound, along with myristinins E and F, was a significant achievement in the field. rsc.orgresearchgate.net
A key strategy employed in the synthesis was the iterative generation of o-quinone methides (o-QMs). rsc.orgresearchgate.net This approach involves a cascade sequence of reactions, including a [4+2] cycloaddition followed by inter- and intramolecular Michael additions. rsc.orgresearchgate.net This elegant strategy not only provided access to the myristinin family of natural products but also offered a concise route for their gram-scale synthesis. rsc.org The development of such synthetic methodologies is crucial for advancing the study of these complex natural products.
Total Synthesis and Advanced Synthetic Methodologies of + Myristinin D
Strategic Approaches to the Total Synthesis of (+)-Myristinin D
The first total synthesis of this compound was accomplished as part of a broader campaign targeting the entire myristinin family (A-F). rsc.orgresearchgate.net The core of the strategy revolves around the iterative generation of ortho-quinone methide (o-QM) intermediates, which are then trapped in cycloaddition and Michael addition reactions to construct the characteristic flavan (B184786) and dioxabicyclo[3.3.1]nonane scaffolds. rsc.orgresearchgate.net
The retrosynthetic analysis for this compound is rooted in a convergent and biomimetic approach. researchgate.netd-nb.info The key disconnection breaks the molecule down into simpler, readily available components by reversing the proposed key bond-forming reactions.
Primary Disconnection: The central flavan core is disconnected at the C-O and C-C bonds formed in the final cascade sequence. This reveals a substituted 2-hydroxy styrene (B11656) derivative and a salicylaldehyde (B1680747) derivative as key precursors. researchgate.net
o-Quinone Methide Precursors: The strategy hinges on the in-situ formation of highly reactive o-quinone methide intermediates from these precursors. rsc.orgresearchgate.net The logic is that a [4+2] cycloaddition between a first o-QM (generated from a salicylaldehyde and a styrene) and a second styrene unit would form the initial chroman ring. A subsequent intermolecular Michael addition by a phenol (B47542) derivative, followed by an intramolecular cyclization, would complete the complex tetracyclic core of Myristinin D. rsc.orgresearchgate.netresearchgate.net This multi-component, cascade approach is designed to maximize the buildup of structural complexity in a single operational step. researchgate.net
The synthesis of this compound is a showcase for the utility of o-quinone methides (o-QMs) in complex molecule synthesis. rsc.orgrsc.orgsioc-journal.cn These transient, highly electrophilic species are ideal for participating in a range of transformations. rsc.orgacs.org
o-Quinone Methide Generation: The o-QMs are generated in situ under mild conditions, typically through the condensation of a salicylaldehyde derivative with a styrene derivative. rsc.orgresearchgate.net This process avoids the isolation of the unstable intermediate.
Hetero-Diels-Alder [4+2] Cycloaddition: The generated o-QM, acting as a heterodienophile, readily undergoes a [4+2] cycloaddition (hetero-Diels-Alder reaction) with a suitable dienophile, such as a styrene derivative. rsc.orgresearchgate.net This reaction is pivotal for constructing the central 2,4-diarylbenzopyran (chroman) core of the molecule. rsc.org The reaction proceeds stereoselectively, setting key stereocenters in the structure. researchgate.netacs.org
Michael Addition: Following the initial cycloaddition, the strategy employs a crucial intermolecular carbon-based Michael addition. A substituted triphenol nucleophile attacks the chroman system, forging a key carbon-carbon bond required for the full myristinin skeleton. rsc.org
A hallmark of the successful total synthesis of this compound is the use of a cascade reaction. rsc.orgresearchgate.net This approach combines multiple bond-forming events into a single, efficient sequence without isolating intermediates, mirroring nature's synthetic strategies. rsc.org
The key cascade involves:
Initial [4+2] Cycloaddition: Reaction of a salicylaldehyde with a 2-hydroxy styrene derivative generates an o-QM, which is trapped by another molecule of the styrene derivative to form a chroman intermediate. researchgate.net
Second o-QM Generation and Michael Addition: This is followed by the addition of a phloroglucinol (B13840) derivative. This sequence involves the formation of a second o-QM intermediate which then undergoes an intermolecular and subsequently an intramolecular oxa-Michael addition. rsc.orgresearchgate.netresearchgate.net
This multi-component reaction (MCR) between the salicylaldehyde, the 2-hydroxy styrene, and the phloroglucinol derivative rapidly assembles the complex tetracyclic core of Myristinin D in a single pot. researchgate.netacs.org
| Reaction Step | Description | Key Intermediates | Reference(s) |
| Step 1 | Iterative generation of o-QM and [4+2] cycloaddition | o-Quinone Methide (o-QM) | rsc.org, researchgate.net |
| Step 2 | Intermolecular Michael Addition | Chroman intermediate | rsc.org |
| Step 3 | Intramolecular Oxa-Michael Addition / Cyclization | Tetracyclic core | rsc.org, researchgate.net |
Key Reaction Methodologies (e.g., Iterative Generation of o-Quinone Methides, [4+2] Cycloaddition)
Stereoselective and Enantioselective Synthesis Strategies
While the initial total synthesis of Myristinin D was reported for the racemic mixture, significant research into stereoselective methods for constructing the core flavan structure has been conducted. researchgate.net These strategies are crucial for accessing the enantiopure natural product.
Chiral Anion Phase-Transfer Catalysis: One biomimetic approach involves the use of chiral phosphate (B84403) anions to catalyze the enantioselective reaction of benzopyrylium salts (as o-QM surrogates) with phenolic compounds. nih.gov This method has been successfully applied to synthesize the core of Myristinin B and C with high enantiomeric excess (up to 92% ee), demonstrating a viable pathway for controlling the stereochemistry at the C4 position. nih.gov
Chiral Auxiliaries and Reagents: Enantioselective cycloadditions of o-QMs have been achieved using chiral enol ethers, which can produce chiral chromans with high diastereoselectivity (>95%). acs.org Furthermore, the synthesis of chiral flavan-3-ols, which are key precursors for the flavan portion of myristinins, has been accomplished using enantioselective Sharpless dihydroxylation followed by a Mitsunobu cyclization. thieme-connect.com These methods provide enantiomerically enriched building blocks for a potential asymmetric total synthesis.
Analog Synthesis and Chemical Modification for Structural Diversification
The synthetic strategy developed for this compound is robust and has been successfully applied to the synthesis of other members of the myristinin family, including myristinins A, B, C, E, and F, as well as related cycloflavan natural products. rsc.orgresearchgate.net
This was achieved by simply varying the substitution patterns on the starting materials:
Salicylaldehyde Derivatives: Using different substituted salicylaldehydes allows for modification of the A-ring of the flavan core. researchgate.net
Styrene Derivatives: Employing various substituted styrenes enables diversification of the B-ring. researchgate.net
Phenolic Nucleophiles: Changing the final phenolic nucleophile (e.g., using resorcinol (B1680541) instead of phloroglucinol derivatives) leads to different classes of flavanoids. rsc.orgresearchgate.net
This flexibility demonstrates the power of the synthetic route for generating a library of myristinin analogs for further biological evaluation and structure-activity relationship (SAR) studies. researchgate.net
Mechanistic Biological Investigations of + Myristinin D
DNA-Targeting Mechanisms
(+)-Myristinin D exhibits a dual mechanism of action that involves both the direct damage of DNA and the inhibition of a key enzyme in the DNA repair process. acs.orgnih.gov
This compound has been identified as a potent inhibitor of DNA polymerase β (Polβ), a critical enzyme in the base excision repair (BER) pathway responsible for repairing single-strand breaks in DNA. acs.orgnih.gov Bioassay-guided fractionation of extracts from Knema elegans identified this compound as one of the most powerful natural inhibitors of this enzyme reported to date. acs.orgnih.gov
The inhibitory concentration (IC₅₀) of this compound against DNA polymerase β has been quantified in studies, showing its high potency. The presence of bovine serum albumin (BSA) was noted to influence the measured inhibitory activity, with lower IC₅₀ values observed in its absence. acs.orgnih.gov This suggests that some of the compound may bind to albumin in experimental settings.
Table 1: DNA Polymerase β Inhibition by this compound
| Condition | IC₅₀ Value (µM) | Source |
|---|---|---|
| With Bovine Serum Albumin (BSA) | 4.3 | acs.orgnih.gov |
| Without Bovine Serum Albumin (BSA) | 1.2 | acs.orgnih.gov |
| Not specified | 2.8 |
The molecular mechanism likely involves the binding of the compound to the enzyme, thereby interfering with its function in DNA synthesis and repair. researchgate.net While the precise binding mode for this compound has not been fully detailed, studies on structurally related compounds suggest a mixed or noncompetitive inhibition model with respect to the DNA substrate and the deoxynucleoside triphosphate (dTTP). acs.org
In addition to inhibiting DNA repair, this compound can directly induce DNA damage. acs.org Laboratory assays have demonstrated that the compound causes significant single-strand breaks in DNA. acs.orgresearchgate.net This activity is not autonomous but is dependent on the presence of copper ions (Cu²⁺). acs.orgnih.govnih.gov The mechanism involves a Cu²⁺-dependent process that leads to the cleavage of the DNA strands. This dual functionality—inhibiting DNA repair while simultaneously causing DNA damage—represents a coordinated assault on genomic integrity. acs.orgnih.gov
DNA Polymerase Beta Inhibition: Molecular and Biochemical Interactions
Enzyme Modulation and Inhibition Profiles
Investigations have extended beyond DNA-related enzymes to other key proteins involved in cellular signaling, particularly those related to inflammation.
This compound has been shown to be a selective inhibitor of cyclooxygenase-2 (COX-2). nih.govresearchgate.netresearchgate.net COX-2 is an enzyme that is typically induced during inflammation and is responsible for the synthesis of prostaglandins, which are key inflammatory mediators. nih.govmdpi.com Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a desirable characteristic for anti-inflammatory agents, as it may reduce certain side effects. scielo.org.mx
The structural basis for the selectivity of inhibitors often relates to differences in the active sites of the two enzymes. scielo.org.mx The active site of COX-2 has a side pocket that is accessible due to the presence of a smaller valine residue, whereas the bulkier isoleucine residue in COX-1 blocks access to this pocket. scielo.org.mx Selective inhibitors are designed to bind within this side pocket, which is thought to be critical for their specificity. While the precise binding interactions of this compound within the COX-2 active site have not been explicitly detailed in the available research, its demonstrated selectivity suggests it effectively exploits this structural difference. nih.govresearchgate.net
While compounds isolated from the Knema genus have been screened for a variety of biological activities, including acetylcholinesterase and lipoxygenase inhibition, specific data on the inhibitory action of isolated this compound against these particular enzymes is not detailed in the reviewed literature. researchgate.net Lipoxygenases are enzymes involved in the synthesis of leukotrienes, which are mediators of inflammation, while acetylcholinesterase is a key enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. mdpi.comnih.gov
Cyclooxygenase-2 (COX-2) Selective Inhibition: Binding and Catalytic Impact
Cellular Effects in Non-Human Cell Lines and Models
The molecular activities of this compound translate into observable effects at the cellular level. Studies using non-human cell lines have focused on its ability to enhance the effects of established cytotoxic agents. In cultured P388D₁ murine macrophage cells, this compound was found to potentiate the cell-killing effects of the anticancer drug bleomycin (B88199). acs.orgnih.gov When used alone at a concentration of 75 nM, bleomycin was non-toxic to the cells. acs.org However, the co-administration of this compound at a 9 µM concentration led to a significant reduction in the number of viable cells by at least 30%. acs.orgnih.gov This synergistic effect is attributed to the compound's ability to inhibit the repair of DNA damage induced by bleomycin. acs.org
Table 2: Cellular Effects of this compound in P388D₁ Cells
| Cell Line | Co-administered Agent | Concentration of this compound | Outcome | Source |
|---|
Cell Viability Modulation in Cultured Cell Lines (e.g., P388D1 cells, NCI-H187, KB, BC cell lines)
Investigations into the cytotoxic potential of this compound have yielded specific findings regarding its effect on various cancer cell lines. While research on its impact on P388D1 murine leukemia cells and BC breast cancer cell lines is not prominently featured in available literature, its activity against human oral epidermoid carcinoma (KB) and human small-cell lung cancer (NCI-H187) has been noted.
Initial isolation and bioactivity screenings of compounds from the fruits of Knema glauca identified this compound as compound 5 . nih.gov In these preliminary tests against NCI-H187, KB, and BC cell lines, other compounds isolated alongside it showed weak to moderate cytotoxicity, while this compound was not highlighted as being significantly active. nih.govresearchgate.net
However, subsequent reviews of phytochemicals from the Knema genus have reported specific cytotoxic activity for this compound. One such review indicates that this compound exhibited cytotoxicity against the KB cell line with a reported IC₅₀ value of 9.15 µg/mL. scilit.com The same source noted it was weakly cytotoxic against the NCI-H187 cell line, though a specific IC₅₀ value was not provided. scilit.com
Table 1: Cytotoxicity of this compound against a Human Cancer Cell Line
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| KB | Oral Epidermoid Carcinoma | 9.15 | scilit.com |
No published data was found for the activity of this compound against P388D1 or BC cell lines.
Synergistic Interactions with Other Biologically Active Agents (e.g., Bleomycin)
A review of available scientific literature reveals no specific studies investigating the synergistic interactions between this compound and the chemotherapeutic agent Bleomycin.
Bleomycin itself is a glycopeptide antibiotic used in the treatment of various cancers, including Hodgkin's lymphoma and testicular cancer. wikipedia.org Its primary mechanism of action involves the induction of DNA strand breaks. wikipedia.orgmhmedical.com Bleomycin chelates metal ions, primarily iron, forming a complex that reacts with oxygen to produce free radicals. These radicals then cleave the DNA strands, inhibiting DNA synthesis and leading to cell death. wikipedia.org The cytotoxic effect of Bleomycin is cell cycle phase-specific. cancercareontario.ca Studies on other compounds have shown that their combination with Bleomycin can be synergistic, potentiating its DNA-cleaving activity. nih.gov However, no such research has been published to date involving this compound.
Antifungal Mechanisms (e.g., against Candida albicans)
While compounds isolated from the Knema genus have been noted for their general antimicrobial properties, specific mechanistic studies on the antifungal activity of this compound against Candida albicans are not available in the current body of scientific research. researchgate.netresearchgate.net
Research into the antifungal mechanisms of other natural and synthetic compounds against C. albicans often focuses on several key areas:
Cell Membrane Integrity : Many antifungal agents target the fungal cell membrane, often by interacting with ergosterol, a key component of the membrane. This interaction can lead to pore formation and increased membrane permeability. scielo.br
Cell Wall Synthesis : Some agents inhibit enzymes crucial for the synthesis of the fungal cell wall, such as 1,3-β-glucan synthase, compromising the structural integrity of the fungus. scielo.br
Biofilm Formation : The ability of C. albicans to form biofilms is a significant virulence factor. Some compounds are investigated for their ability to inhibit biofilm formation or disrupt established biofilms. japsonline.comfrontiersin.org
Virulence Factor Inhibition : This includes inhibiting the dimorphic transition of C. albicans from a yeast to a hyphal form, which is critical for tissue invasion. frontiersin.orgmdpi.com
Intracellular Targets : Some antifungal peptides can translocate into the fungal cell and bind to intracellular targets like DNA or RNA, disrupting cellular functions. nih.gov
Without specific studies, the precise mechanism by which this compound might exert any antifungal effects remains unknown.
Structure Activity Relationship Sar Studies of + Myristinin D and Analogs
Identification of Key Pharmacophoric Elements
A pharmacophore is the specific ensemble of steric and electronic features required to ensure optimal molecular interactions with a biological target and trigger or block its response. rasalifesciences.com The identification of these elements for (+)-Myristinin D is derived from its core structure and comparison with related active compounds.
This compound belongs to the flavan (B184786) class of compounds, which are characterized by a 2-phenyl-3,4-dihydro-2H-chromene backbone. researchgate.netnih.gov The essential pharmacophoric features of this compound and its analogs are believed to include:
The Flavan Core: The fundamental C6-C3-C6 skeleton provides the rigid scaffold necessary to position the other functional groups in the correct three-dimensional orientation for target binding.
Hydroxylation Pattern: The presence and position of hydroxyl (-OH) groups on the aromatic A and B rings are critical. These groups can act as both hydrogen bond donors and acceptors, forming key interactions with amino acid residues in the binding site of a target protein. rasalifesciences.com
The C4 Substituent: this compound is a dimeric flavan, connected to another phenolic moiety at the C4 position. nih.govresearchgate.net The nature, size, and electronic properties of this substituent significantly influence biological activity. Comparisons between different myristinins, such as myristinin A and D which vary at this position, show that this part of the molecule is a key determinant of potency and target interaction. nih.gov
The Catechol Moiety: The B-ring of many active flavanoids, including myristinins, often contains a catechol (3',4'-dihydroxy) or similar functionality. This feature is frequently implicated in the biological activities of polyphenols.
The process of identifying a pharmacophore involves several steps, including the selection of a set of active ligands, conformational analysis, assignment of pharmacophoric features, and molecular superimposition to develop a common 3D model. unina.it For myristinins, this would involve analyzing known active compounds like myristinin A, B, C, and D to derive a common interaction model.
Influence of Stereochemistry on Biological Activity
The designation "(+)" in this compound indicates that it is a single, specific stereoisomer that rotates plane-polarized light in a dextrorotatory direction. Natural products are typically biosynthesized in an enantiomerically pure fashion, which suggests that this specific spatial arrangement is essential for its natural biological function. nih.gov
Key points regarding the influence of stereochemistry on the activity of this compound and its analogs include:
Stereospecific Binding: The precise 3D shape of this compound is crucial for it to fit correctly into the binding site of its biological target, such as DNA polymerase β. nih.govthieme-connect.com An enantiomer or diastereomer, having a different 3D structure, may not bind as effectively or may bind in a non-productive orientation, resulting in lower or no activity. nih.gov
Synthetic Confirmation: The total synthesis of related compounds like (+)-myristinin A requires complex, stereoselective reactions to establish the correct absolute stereochemistry found in the natural product. thieme-connect.comacs.org This synthetic effort underscores the importance of obtaining the single, correct isomer to achieve the desired biological activity. The development of synthetic methods, such as those involving the asymmetric addition to o-quinone methides, is critical for accessing specific stereoisomers for biological evaluation. acs.org
Stereoselective Uptake: In some cases, the stereochemistry of a molecule can affect its transport into cells, leading to different intracellular concentrations between isomers and, consequently, different levels of activity. nih.gov
While studies directly comparing the biological activity of all possible stereoisomers of Myristinin D are not widely reported, the inherent chirality of the molecule and its biological targets makes stereochemistry a critical factor in its SAR.
Rational Design Principles for Derivatives with Modulated Activity and Selectivity
Rational design uses the structural information of a lead compound like this compound to create new derivatives (analogs) with improved properties, such as enhanced potency, greater selectivity, or better pharmacokinetic profiles. This process is guided by the SAR data obtained from initial screening and computational modeling.
The synthesis of a library of analogs is a cornerstone of this approach. For the myristinin class of compounds, synthetic strategies have been developed that allow for systematic structural modifications. A key strategy is the iterative generation of o-quinone methides (o-QMs), which can then undergo cycloaddition and other reactions to build the complex flavan and dimeric flavan structures of myristinins A–F and their analogues. researchgate.net This approach allows chemists to vary the building blocks used in the synthesis to create a diverse set of molecules for biological testing.
Principles for the rational design of this compound derivatives include:
Modification of the C4 Substituent: As this position is a key determinant of activity, synthesizing analogs with different groups at C4 can probe the size and electronic requirements of the target's binding pocket.
Varying A- and B-Ring Substituents: Altering the number and position of hydroxyl or methoxy (B1213986) groups on the aromatic rings can fine-tune the compound's hydrogen bonding capacity and solubility.
Simplification of the Scaffold: Creating simpler, non-dimeric analogs can help determine the minimum pharmacophore necessary for activity and can lead to compounds that are easier to synthesize.
The table below summarizes the biological activities of this compound and related natural compounds, illustrating the structure-activity relationships.
| Compound | Structure | Biological Activity | Reference |
| This compound | Dimeric Flavan | Inhibitor of DNA Polymerase β; Cytotoxic | researchgate.netnih.gov |
| Malabaricone A | Acylphenol | Antituberculosis (MIC: 25 µg/mL); Antimalarial (IC50: 2.78 µg/mL) | researchgate.net |
| Dodecanoylphloroglucinol | Acylphenol | Antituberculosis (MIC: 50 µg/mL); Antiviral (HSV-1, IC50: 3.05 µg/mL) | researchgate.net |
| 1-(2,4,6-trihydroxyphenyl)-9-phenylnonan-1-one | Acylphenol | Antituberculosis (MIC: 100 µg/mL) | researchgate.net |
| (+)-Myristinin A | Dimeric Flavan | Potent DNA-damaging agent; Inhibitor of DNA Polymerase β | nih.govthieme-connect.comacs.org |
This data shows that even related, non-flavanoid structures like the acylphenols isolated alongside Myristinin D possess significant, though different, biological activities, providing a rich dataset for SAR exploration. researchgate.net
Computational Chemistry Applications in SAR Analysis (e.g., 3D QSAR, Molecular Docking)
Computational chemistry provides powerful tools to investigate SAR at a molecular level, offering insights that can guide the rational design of new compounds. Key methods include molecular docking and 3D Quantitative Structure-Activity Relationship (3D-QSAR) modeling.
Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction via a scoring function. mdpi.comnih.gov For the myristinin family, docking studies can elucidate how these molecules interact with their targets. For instance, a docking study of the related compound, myristinin A, against aflatoxin polyketide synthase revealed a very favorable binding energy of -350.92 kcal/mol, suggesting a strong inhibitory potential. researchgate.netresearchgate.net Similar studies could be performed to model the interaction of this compound with the active site of DNA polymerase β, which is known to be inhibited by myristinins. nih.gov Such models can identify key hydrogen bonds and hydrophobic interactions, explaining the experimental SAR and guiding the design of new derivatives with improved binding affinity.
3D-QSAR: 3D-QSAR is a statistical method used to correlate the 3D properties of a set of molecules with their known biological activities. scirp.orgresearchgate.net A 3D-QSAR model can be used to predict the activity of newly designed, unsynthesized compounds. rsc.org The process involves aligning a series of active analogs and calculating their steric and electrostatic fields. A statistical model is then generated that relates these fields to activity. nih.gov
For this compound and its analogs, a 3D-QSAR study would involve:
Synthesizing and testing a series of myristinin derivatives to generate activity data.
Building 3D models of these derivatives and aligning them based on a common scaffold.
Generating a predictive model that shows which regions of space around the molecule should be bulky, electron-rich, or electron-poor to enhance activity.
Although a specific 3D-QSAR study for this compound has not been detailed in the provided literature, the mention of in silico screening and pharmacophore generation for related myristinins B/C suggests that these computational approaches are highly relevant to this class of compounds. Such models are invaluable for prioritizing which new analogs to synthesize, saving time and resources in the drug discovery process. 3d-qsar.com
Future Directions and Research Perspectives on + Myristinin D
Advancements in Asymmetric and Flow Synthesis Methodologies
The total synthesis of the myristinin family, including (+)-Myristinin D, has been successfully achieved, with notable strategies involving the iterative generation of o-quinone methides (o-QMs). researchgate.netrsc.org This approach has provided a concise route to these complex natural products. rsc.org However, future research could focus on enhancing the efficiency and stereocontrol of these syntheses.
Asymmetric Synthesis : While total syntheses have been reported, a dedicated focus on developing highly enantioselective methods could yield more efficient access to the specific, biologically active (+)-enantiomer. researchgate.netrsc.org Enantioselective synthesis is crucial as different enantiomers of a molecule often exhibit distinct biological activities. wikipedia.org Future methodologies could explore the use of chiral catalysts or auxiliaries to control the stereochemistry during key bond-forming steps. wikipedia.org For instance, strategies like iridium-catalyzed asymmetric hydrogenation, which has been effective for related isoflavan (B600510) structures, could be adapted for the synthesis of the myristinin core. acs.org The development of organocatalytic enantioselective reactions also presents a promising frontier for accessing these chiral flavan (B184786) structures. acs.org
Flow Synthesis : The integration of flow chemistry offers a transformative approach for the synthesis of complex molecules like this compound. numberanalytics.com Flow chemistry systems allow for precise control over reaction parameters such as temperature and pressure, leading to improved reaction efficiency, yield, and safety, particularly when dealing with hazardous intermediates. numberanalytics.comnih.gov By converting multi-step batch syntheses into a continuous, telescoped process, flow chemistry can significantly reduce production time and facilitate scalable manufacturing. nih.gov Future work could involve designing a modular flow synthesis for this compound, which would not only streamline its production but also enable the rapid generation of analogs for structure-activity relationship (SAR) studies. ucl.ac.ukchemrxiv.org
Integration with Chemical Biology Tools for Novel Target Discovery and Validation
While DNA polymerase β is a confirmed target of this compound, its full spectrum of molecular interactions within the cell remains to be elucidated. acs.orgnih.gov The integration of modern chemical biology tools can accelerate the discovery and validation of novel biological targets, providing deeper insights into its mechanism of action. rsc.orgfrontiersin.org
A key strategy involves developing "probe" versions of this compound. By attaching reporter tags (e.g., biotin (B1667282) or a fluorophore) or photo-cross-linking groups to the molecule, researchers can perform chemoproteomic experiments. These chemical probes can be used to "fish" for binding partners in cell lysates or to visualize the compound's subcellular localization, thereby identifying new protein targets and interaction networks. sigmaaldrich.comrsc.org
Exploration of Undiscovered Biological Activities and Mechanistic Complexity
The known biological profile of this compound includes potent inhibition of DNA polymerase β and copper-dependent DNA cleavage, highlighting a dual mechanism of action. acs.orgnih.gov It also potentiates the cytotoxic effects of the anticancer drug bleomycin (B88199). acs.orgnih.gov However, compounds isolated from the Myristicaceae family, to which Knema belongs, are known for a wide array of bioactivities, including anti-inflammatory, antimicrobial, and antioxidant effects. researchgate.netresearchgate.netjapsonline.com This suggests that this compound may possess additional, undiscovered biological functions.
Future research should involve screening this compound against a broader panel of biological targets and disease models. For example, its anti-inflammatory potential could be investigated by examining its effects on pathways involving enzymes like cyclooxygenase-2 (COX-2), a target inhibited by other myristinin compounds. japsonline.com
Further mechanistic studies are required to understand the intricacies of its known activities. Investigating the precise mechanism of the copper-dependent DNA strand scission and understanding the interplay between this activity and its inhibition of DNA polymerase β is critical. acs.orgnih.gov Elucidating these complex mechanisms will provide a more complete picture of how this compound exerts its cellular effects.
Development of Novel Analogs as Chemical Probes for Biological Systems
The development of novel analogs of this compound is essential for its evolution into a high-quality chemical probe for studying biological systems. nih.gov A chemical probe is a small molecule used to study and manipulate a biological target, requiring high potency and selectivity. nih.govnih.gov
Synthetic routes established for the myristinin family can be adapted to create a library of analogs with systematic structural modifications. researchgate.netrsc.org By altering various functional groups on the flavan core and the dodecanoyl side chain, researchers can conduct detailed SAR studies to identify the key structural features responsible for its bioactivity and to optimize its potency and selectivity for DNA polymerase β or other targets.
These optimized analogs can then be converted into fully functional chemical probes by incorporating reporter tags or reactive handles. frontiersin.org For instance, an analog could be equipped with a clickable alkyne or azide (B81097) group, allowing for its attachment to various reporters via bioorthogonal chemistry. frontiersin.org Critically, the synthesis of a structurally similar but biologically inactive analog to serve as a negative control is a crucial step in validating the on-target effects of the probe. nih.gov Such well-characterized chemical probes derived from this compound would be invaluable tools for validating target engagement in cells and exploring its role in complex biological pathways. nih.govchemicalprobes.org
Q & A
Q. What are the primary methodologies for isolating and characterizing (+)-Myristinin D from natural sources?
this compound is typically isolated via bioactivity-guided fractionation using techniques such as column chromatography (silica gel, Sephadex LH-20) and HPLC. Structural elucidation relies on spectroscopic methods: 1D/2D NMR for stereochemical determination, high-resolution mass spectrometry (HRMS) for molecular formula confirmation, and electronic circular dichroism (ECD) for absolute configuration . For purity validation, preparative TLC and HPLC-UV are critical. Researchers must cross-reference spectral data with existing literature to avoid misidentification, especially given structural similarities among Myristinin analogs .
Q. How can researchers design experiments to assess this compound’s dual bioactivity (e.g., anti-inflammatory and antioxidant)?
A robust design involves parallel assays:
- Anti-inflammatory activity : Measure inhibition of pro-inflammatory markers (e.g., TNF-α, IL-6) in LPS-induced macrophage models using ELISA.
- Antioxidant activity : Quantify radical scavenging via DPPH and ABTS assays, reporting SC50 values. Include positive controls (e.g., ascorbic acid for antioxidants, dexamethasone for anti-inflammatory activity) and triplicate replicates to ensure statistical validity. Kinetic studies (e.g., Lineweaver-Burk plots) may elucidate non-competitive inhibition mechanisms, as seen in related flavan derivatives .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound’s reported bioactivity across studies?
Discrepancies often arise from variations in assay conditions (e.g., pH, solvent polarity) or compound purity. To address this:
- Standardize protocols using guidelines like OECD 423 for toxicity or CLSI M07 for antimicrobial assays.
- Validate results via orthogonal methods (e.g., compare in vitro enzyme inhibition with cellular assays).
- Perform meta-analyses of published IC50/SC50 values, highlighting confounding variables (e.g., solvent interference in spectrophotometric assays) .
Q. How can computational modeling enhance the structure-activity relationship (SAR) analysis of this compound?
Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to target proteins (e.g., α-glucosidase, COX-2). Pair this with quantum mechanical calculations (Gaussian 09) to map electronic properties influencing radical scavenging. Experimental validation via site-directed mutagenesis or isotopic labeling can confirm predicted interaction sites .
Q. What are the challenges in scaling up this compound synthesis for preclinical studies, and how are they mitigated?
Key issues include low natural abundance and synthetic complexity. Solutions involve:
- Semi-synthesis : Use commercially available precursors (e.g., 4-arylflavan scaffolds) for modular functionalization.
- Biocatalysis : Optimize enzymatic resolution to improve enantiomeric excess (e.g., lipase-mediated acetylation).
- Quality control : Implement LC-MS/MS for batch-to-batch consistency and stability testing under varying pH/temperature .
Methodological Pitfalls and Solutions
Q. How should researchers address low yield in this compound isolation from plant extracts?
Low yields (<1% w/w) are common due to matrix complexity. Mitigation strategies:
- Pre-fractionation : Use solvent partitioning (ethyl acetate/water) to enrich target compounds.
- Hyphenated techniques : LC-SPE-NMR integrates separation with real-time structural analysis, reducing loss during purification.
- Metabolomics-guided approaches : HRMS-based molecular networking identifies structurally related analogs for co-isolation .
Q. What statistical frameworks are optimal for analyzing dose-response data in this compound bioassays?
Use nonlinear regression (GraphPad Prism) to calculate IC50/EC50 with 95% confidence intervals. For dual-activity compounds, apply synergy models (e.g., Chou-Talalay combination index) to assess additive vs. antagonistic effects. Bootstrap resampling (R/Bioconductor) minimizes bias in small-sample studies .
Data Interpretation and Reporting
Q. How to contextualize this compound’s bioactivity within broader pharmacological research?
Frame findings using the PICO framework :
- Population : Target disease models (e.g., diabetic complications).
- Intervention : Dose range and administration route.
- Comparison : Benchmark against clinical drugs (e.g., acarbose for α-glucosidase inhibition).
- Outcome : Clinically relevant endpoints (e.g., blood glucose reduction in murine models) .
Q. What criteria determine whether this compound warrants in vivo toxicity studies?
Follow OECD guidelines : Proceed to acute oral toxicity (OECD 423) if in vitro cytotoxicity (MTT assay) shows selectivity indices >10. Prioritize compounds with dual bioactivity at sub-micromolar concentrations to maximize therapeutic potential .
Controversies and Emerging Directions
Q. Does this compound’s DNA-damaging activity (observed in analogs like Myristinin A) pose risks for therapeutic use?
While Myristinin A inhibits DNA polymerase β and causes strand breaks, structure-specific toxicity must be evaluated. Perform Ames tests for mutagenicity and comet assays for genotoxicity. Comparative studies with structural analogs (e.g., Myristinin G) can isolate toxicophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
